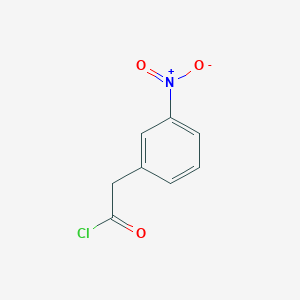

2-(3-nitrophenyl)acetyl Chloride

説明

特性

CAS番号 |

38411-41-5 |

|---|---|

分子式 |

C8H6ClNO3 |

分子量 |

199.59 g/mol |

IUPAC名 |

2-(3-nitrophenyl)acetyl chloride |

InChI |

InChI=1S/C8H6ClNO3/c9-8(11)5-6-2-1-3-7(4-6)10(12)13/h1-4H,5H2 |

InChIキー |

BOEGXSJZNHRKRO-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)Cl |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Electron-Withdrawing Groups : The meta-nitro group in 2-(3-nitrophenyl)acetyl chloride increases electrophilicity compared to alkyl-substituted analogs like 2-chloro-N-(3-methylphenyl)acetamide .

- Halogen Effects : Trichloro derivatives (e.g., 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide) exhibit higher molecular weights (283.49 g/mol) and altered crystal symmetries due to increased van der Waals interactions .

- Solubility : Like other acyl chlorides, 2-(3-nitrophenyl)acetyl chloride is expected to be soluble in polar aprotic solvents (e.g., ether, acetone) but hydrolyzes rapidly in water .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-nitrophenyl)acetyl chloride with high purity?

- Methodology :

- Start with 3-nitrophenylacetic acid and react with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Use a catalytic amount of DMF to accelerate the reaction.

- Purify via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) to remove residual acid or byproducts.

- Monitor reaction completion using FT-IR to confirm the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and the appearance of the acyl chloride C=O stretch (~1800 cm⁻¹) .

Q. How can I characterize the molecular structure of 2-(3-nitrophenyl)acetyl chloride?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal packing and bond angles using single-crystal diffraction (e.g., orthorhombic Pbca space group with unit cell parameters a = 11.5 Å, b = 10.1 Å, c = 19.9 Å) .

- NMR Spectroscopy : Use ¹H NMR (δ 8.5–7.5 ppm for aromatic protons, δ 4.3 ppm for CH₂ adjacent to the acyl chloride) and ¹³C NMR (δ 170 ppm for C=O) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 209 for [M+H]⁺) and fragmentation patterns .

Q. What are the typical reactivity profiles of 2-(3-nitrophenyl)acetyl chloride in acylation reactions?

- Key Reactions :

- React with amines to form amides (e.g., N-substituted acetamides) under Schotten-Baumann conditions.

- Use in Friedel-Crafts acylations with electron-rich aromatics (e.g., anisole) in the presence of Lewis acids like AlCl₃.

- Hydrolyze to regenerate the carboxylic acid in aqueous basic conditions .

Advanced Research Questions

Q. How can I mitigate nitro group reduction or degradation during reactions involving 2-(3-nitrophenyl)acetyl chloride?

- Strategies :

- Avoid prolonged exposure to reducing agents (e.g., LiAlH₄) or high temperatures (>100°C).

- Use inert atmospheres (N₂/Ar) to prevent oxidative side reactions.

- Monitor stability via TGA/DSC to identify decomposition thresholds (~200°C for nitroaromatics) .

Q. How do I resolve contradictory spectral data (e.g., NMR vs. X-ray) for derivatives of 2-(3-nitrophenyl)acetyl chloride?

- Troubleshooting :

- Cross-validate using complementary techniques: Compare X-ray bond lengths (e.g., C–Cl = 1.75 Å) with DFT-calculated values.

- Check for dynamic effects in NMR (e.g., rotamers) by variable-temperature experiments.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What methodologies optimize regioselectivity in electrophilic substitutions of 2-(3-nitrophenyl)acetyl chloride derivatives?

- Approach :

- Introduce directing groups (e.g., –NO₂ meta to the acyl chloride) to control substitution patterns.

- Employ computational tools (e.g., DFT calculations) to predict activation energies for competing pathways.

- Validate with kinetic studies using HPLC to track intermediate formation .

Q. How can I model the electronic effects of the nitro group on the reactivity of 2-(3-nitrophenyl)acetyl chloride?

- Computational Analysis :

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS) and partial charge distributions.

- Correlate Hammett σ constants (σₘ = 0.71 for meta-NO₂) with reaction rates in nucleophilic acyl substitutions .

Q. What are the degradation pathways and byproducts of 2-(3-nitrophenyl)acetyl chloride under ambient conditions?

- Stability Studies :

- Expose the compound to humidity and track hydrolysis via LC-MS (detect 3-nitrophenylacetic acid as the primary byproduct).

- Analyze photodegradation under UV light (λ = 254 nm) using GC-MS to identify nitroso or amine derivatives .

Methodological Best Practices

- Safety Protocols : Handle in a fume hood due to lachrymatory and corrosive properties. Use PPE (gloves, goggles) and neutralize spills with sodium bicarbonate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively removes polar impurities .

- Storage : Keep under anhydrous conditions at –20°C in amber vials to prevent hydrolysis and photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。